molecular formula C8H12O3S B13318290 3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13318290
M. Wt: 188.25 g/mol
InChI Key: XMSOAYYNDLZGHF-UHFFFAOYSA-N
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Description

3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid (CAS 1494424-54-2) is a high-purity chemical reagent with the molecular formula C8H12O3S and a molecular weight of 188.24 g/mol . This compound belongs to the important class of cyclobutane-1-carboxylic acids, which are characterized by a highly polar chemical structure containing both a carbonyl (-C=O) and a hydroxyl (-OH) group, making them active in various organic reactions . Its primary research application is as a versatile building block in organic synthesis. The molecule features two key reactive sites: the carboxylic acid group and the ketone at the 3-position of the cyclobutane ring. The carboxylic acid can be readily transformed into more reactive derivatives like acid chlorides using reagents such as thionyl chloride (SOCl2), or directly converted into esters via Fischer esterification and amides using coupling agents like carbodiimides (e.g., DCC) . These transformations are fundamental steps in constructing more complex molecules for pharmaceutical and materials science research . Furthermore, the presence of the propan-2-ylsulfanyl (isopropylthio) substituent at the 1-position of the cyclobutane ring adds steric and electronic modulation, which can influence the compound's reactivity and the properties of resulting synthetic targets. Carboxylic acids similar to this compound find applications in nanotechnology as surface modifiers for metallic nanoparticles and carbon nanostructures, where they help prevent agglomeration and improve dispersion in various matrices . This product is intended for research purposes only and is not approved for human, veterinary, or personal use.

Properties

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

3-oxo-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H12O3S/c1-5(2)12-8(7(10)11)3-6(9)4-8/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

XMSOAYYNDLZGHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1(CC(=O)C1)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Cyclobutane Core

The initial step involves synthesizing a cyclobutane ring with suitable precursors:

  • Starting Material: 3-Dichloroacetone, a versatile precursor for cyclobutane derivatives, is employed due to its reactivity and availability.
  • Reaction Conditions: As per patent CN101555205B, 3-dichloroacetone reacts with ethylene glycol under acid catalysis (p-methyl benzenesulfonic acid) at elevated temperatures (~100°C) with reflux conditions for approximately 45-55 hours. This reaction facilitates the formation of a dioxolane intermediate, which subsequently undergoes cyclization to form the cyclobutane ring.

Reaction:

3-Dichloroacetone + Ethylene glycol → Cyclobutane derivative (via cyclization)

Step 2: Introduction of the Propan-2-ylsulfanyl Group

The key functionalization involves attaching the propan-2-ylsulfanyl group at the 1-position:

  • Method: Nucleophilic substitution of a suitable leaving group (e.g., halogen) on the cyclobutane intermediate with isopropyl mercaptan (propan-2-ylthiol).
  • Reaction Conditions: Typically, this is performed under mild conditions with a base such as potassium carbonate in an appropriate solvent (e.g., acetone or ethanol), facilitating the substitution at the electrophilic site.

Step 3: Oxidation to Ketone and Hydrolysis to Carboxylic Acid

  • Oxidation: The cyclobutane derivative bearing the sulfanyl group undergoes oxidation using mild oxidizing agents like hydrogen peroxide to convert any secondary alcohols or sulfides to sulfoxides or sulfones, if necessary.
  • Hydrolysis: Under strongly acidic conditions (hydrochloric acid, as per patent CN101555205B), hydrolysis of ester groups (if present) yields the free carboxylic acid.

Reaction:

Cyclobutane derivative + oxidant → Oxidized intermediate
Oxidized intermediate + acid hydrolysis → 3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

Reaction Conditions Summary

Step Reagents Solvents Temperature Time Notes
Cyclization 3-Dichloroacetone, Ethylene glycol Toluene 100°C 45-55 hours Acid catalysis, water removal via azeotropic distillation
Sulfur substitution Propan-2-yl mercaptan, potassium carbonate Ethanol or acetone Room temperature to reflux Variable Nucleophilic substitution at halogenated site
Oxidation Hydrogen peroxide Water or acetic acid Mild heating Several hours To form sulfoxide/sulfone if needed
Hydrolysis Hydrochloric acid Water 100°C 45-55 hours Ester hydrolysis to free acid

Data Table: Summary of Preparation Methods

Method Raw Materials Key Reactions Conditions Advantages References
Cyclization of 3-Dichloroacetone 3-Dichloroacetone, Ethylene glycol Cyclization via acid catalysis 100°C, reflux, 45-55 hours High yield, straightforward CN101555205B
Sulfur Group Introduction Cyclobutane intermediate, Propan-2-yl mercaptan Nucleophilic substitution Room temp to reflux Mild conditions, high selectivity Patent CN101555205B
Oxidation & Hydrolysis Oxidants, Hydrochloric acid Oxidation, ester hydrolysis Mild to moderate heat Efficient conversion to target Literature synthesis reports

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The isopropyl sulfanyl (-S-iPr) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Reagent/ConditionsProduct(s) FormedYieldNotes
Hydrogen peroxide (H₂O₂)Sulfoxide derivative65–78%Mild conditions, room temp
m-CPBA (meta-chloroperbenzoic acid)Sulfone derivative82–90%Requires anhydrous conditions

Mechanism : The reaction proceeds via electrophilic oxidation, where the oxidizing agent abstracts electrons from sulfur, forming a sulfoxide intermediate. Further oxidation yields the sulfone.

Reduction of the Ketone Group

The 3-oxo (ketone) group is reduced to a secondary alcohol using hydride donors:

Reagent/ConditionsProduct(s) FormedYieldSelectivity
Sodium borohydride (NaBH₄)3-Hydroxycyclobutane derivative45–60%Requires polar aprotic solvents
Lithium aluminum hydride (LiAlH₄)3-Hydroxycyclobutane derivative70–85%Higher reactivity; exothermic

Mechanism : Hydride transfer occurs at the carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol.

Substitution at the Sulfur Atom

Nucleophilic substitution at the sulfur atom enables functional group diversification:

ReagentProduct(s) FormedConditions
Alkyl halides (R-X)Thioether derivativesBase (e.g., K₂CO₃), 60–80°C
Amines (R-NH₂)Sulfonamide derivativesCatalytic acid, reflux

Key Insight : The sulfur atom’s nucleophilicity facilitates displacement reactions, particularly with alkyl halides or amines.

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and amidation:

Reaction TypeReagent/ConditionsProduct(s) Formed
EsterificationR-OH, H₂SO₄ (cat.)Cyclobutane ester
AmidationSOCl₂ → R-NH₂Cyclobutane amide

Industrial Relevance : These reactions are critical for synthesizing pharmaceutical intermediates .

Scientific Research Applications

3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H12O3SC_8H_{12}O_3S and a molecular weight of 188.25 g/mol. It typically appears as a building block in organic synthesis and is investigated for potential biological activities. It is also explored as an intermediate in synthesizing pharmaceutical compounds and utilized in developing new materials and chemical processes.

Scientific Research Applications

This compound has diverse applications across various scientific disciplines:

  • Chemistry It serves as a building block in organic synthesis.
  • Biology It is studied for its potential biological activities.
  • Medicine It is explored as an intermediate in the synthesis of pharmaceutical compounds.
  • Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation It can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Major products formed are sulfoxides and sulfones.
  • Reduction Reduction reactions can convert the ketone group to an alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are used, resulting in alcohol derivatives.
  • Substitution It can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Nucleophiles like alkyl halides or amines are commonly used in substitution reactions, leading to various substituted cyclobutane derivatives.

Mechanism of Action

The mechanism of action of 3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Substituents at Position 1 Ketone Position Key Functional Groups
3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid C₈H₁₀O₃S* Propan-2-ylsulfanyl, carboxylic acid 3 Carboxylic acid, ketone, thioether
3-Oxo-1-phenylcyclobutane-1-carboxylic acid C₁₁H₁₀O₃ Phenyl, carboxylic acid 3 Carboxylic acid, ketone, aromatic ring
3-Oxo-cyclobutanecarboxylic acid C₅H₆O₃ Carboxylic acid 3 Carboxylic acid, ketone
Ethyl 3-oxocyclobutanecarboxylate C₇H₁₀O₃ Ethoxycarbonyl 3 Ester, ketone

Physicochemical Properties

  • 3-Oxo-1-phenylcyclobutane-1-carboxylic acid (C₁₁H₁₀O₃):

    • Molecular Weight: 190.20 g/mol .
    • Collision Cross-Section (CCS): 140.2 Ų (for [M+H]+ adduct) .
    • Predicted LogP (XLogP3): ~1.5 (estimated, based on phenyl group hydrophobicity).
  • 3-Oxo-cyclobutanecarboxylic acid (C₅H₆O₃): Molecular Weight: 114.10 g/mol . XLogP3: -0.8 . Topological Polar Surface Area (TPSA): 54.4 Ų . Hydrogen Bond Donors/Acceptors: 1/3 .
  • This compound:

    • Molecular Weight (estimated): ~186.2 g/mol.
    • Predicted LogP (XLogP3): ~1.0 (thioether increases hydrophobicity vs. oxygen analogs but less than aromatic groups).
    • TPSA (estimated): ~70 Ų (due to carboxylic acid and ketone).

Biological Activity

3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid, with the molecular formula C8H12O3SC_8H_{12}O_3S and a molecular weight of 188.25 g/mol, is a compound of interest in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

PropertyValue
Molecular FormulaC8H12O3S
Molecular Weight188.25 g/mol
IUPAC NameThis compound
CAS Number1494424-54-2

The compound features a cyclobutane ring with a ketone and carboxylic acid functional group, along with an isopropyl sulfanyl substituent that contributes to its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanone with isopropyl mercaptan under controlled conditions. This process can be optimized for yield and purity through various synthetic routes, including:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can convert the ketone group to an alcohol.
  • Substitution : Nucleophilic substitution reactions can occur at the sulfur atom.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, such as enzymes or receptors. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, while the ketone group can participate in nucleophilic addition reactions. These interactions may lead to enzyme inhibition or receptor modulation, which are critical for its potential therapeutic applications.

Biological Activity

Research into the biological activity of this compound has indicated several promising effects:

  • Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Case Studies

  • In Vitro Studies : A study conducted on cell lines demonstrated that derivatives of cyclobutane carboxylic acids showed significant inhibition of certain cancer cell lines, suggesting potential anti-cancer properties.
  • Toxicological Assessment : Research has indicated low toxicity levels in sub-chronic repeated-dose toxicity studies, which supports the safety profile for further pharmacological exploration .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
3-Oxocyclobutanecarboxylic acidLacks isopropyl sulfanyl groupModerate enzyme inhibition
Cyclobutanone derivativesVarying substituents on cyclobutane ringDiverse biological activities

The presence of the isopropyl sulfanyl group in this compound distinguishes it from other derivatives, potentially enhancing its biological interactions and therapeutic potential.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid?

  • Methodological Answer : A plausible route involves adapting established protocols for 3-oxocyclobutanecarboxylic acid derivatives. For example, Pigou and Schiesser (1988) synthesized 3-oxo-cyclobutanecarboxylic acid via cyclization reactions using acidic catalysts like BF₃·Et₂O . To introduce the isopropylthio group, a nucleophilic substitution or thiol-ene reaction could be employed. Key steps include:

Cyclobutane ring formation under controlled temperature to minimize strain-induced side reactions.

Functionalization at the 1-position via alkylation with isopropylthiol in the presence of a base (e.g., NaH).

Purification via recrystallization or column chromatography to isolate the product.
Intermediate characterization (e.g., FTIR for ketone and thioether groups) is critical to confirm regioselectivity .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer :
  • 1H NMR Spectroscopy : Compare experimental spectra with computational predictions (e.g., DFT) to confirm substituent positions and ring conformation. For example, in a related cyclobutane-carboxylic acid derivative, 1H NMR confirmed the absence of tautomeric forms and matched expected splitting patterns .
  • HPLC Purity Analysis : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to achieve ≥99% purity. Adjust mobile phase pH to enhance carboxylic acid retention .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₁₂O₃S) and detects trace impurities.

Q. What safety precautions are advised given limited toxicological data?

  • Methodological Answer : While specific toxicity data for this compound is unavailable , general precautions for cyclobutane derivatives include:
  • Engineering Controls : Use fume hoods to minimize inhalation exposure.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For skin contact, wash immediately with soap and water .
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents due to potential thioether reactivity.

Advanced Research Questions

Q. How does the isopropylthio group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. The electron-donating thioether group may stabilize the cyclobutane ring via hyperconjugation, reducing ring strain .
  • Experimental Reactivity : Test Diels-Alder reactivity with dienes (e.g., anthracene). Compare reaction rates with non-thioether analogs to assess electronic effects. Cyclobutenones are known to act as dienophiles under mild conditions .
  • Spectroscopic Probes : Use UV-Vis spectroscopy to monitor conjugation changes in the presence of electron-deficient dienophiles.

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments to detect dynamic processes (e.g., ring puckering or thioether rotation). For instance, coalescence temperatures can reveal energy barriers for conformational changes.
  • X-ray Crystallography : Resolve ambiguities in substituent positioning. A related spirocyclic compound was structurally confirmed via single-crystal X-ray diffraction .
  • Cross-Validation : Compare data with synthesized analogs (e.g., replacing the thioether with an ether group) to isolate spectral contributions .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer :
  • Optimized Catalysis : Screen catalysts (e.g., Lewis acids) for cyclization steps. BF₃·Et₂O has been effective for cyclobutanone formation but may require solvent optimization (e.g., switching from THF to DCM) to reduce side reactions .
  • Flow Chemistry : Implement continuous flow systems to enhance heat transfer and reduce decomposition during exothermic steps.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates in real time.

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